molecular formula C21H18N2O3S2 B2929052 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 578005-85-3

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2929052
CAS RN: 578005-85-3
M. Wt: 410.51
InChI Key: ULCUILATTOBHSN-UHFFFAOYSA-N
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Description

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications

Diverse Library Generation through Alkylation and Ring Closure

A study by Roman (2013) detailed the use of a related ketonic Mannich base for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This approach is instrumental in creating libraries for drug discovery and materials science applications Roman, 2013.

Cycloadditions for Novel Compounds

Sutcliffe et al. (2000) explored the cycloadditions to pyrrolo[1,2-c]thiazoles, demonstrating the compound's utility as a precursor in synthesizing complex molecules with potential biological activities Sutcliffe, Storr, Gilchrist, & Rafferty, 2000.

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Cheng, Peng, and Li (2010) described an efficient synthesis method for polyfunctionalized pyrroles and thiophenes, indicating the compound's relevance in creating materials with specific electronic properties for use in electronic devices Cheng, Peng, & Li, 2010.

Antimicrobial Applications

Kumar, Kumar, and Nihana (2017) synthesized novel isoxazoline-incorporated pyrrole derivatives and evaluated their in vitro antibacterial activity, showcasing the compound's potential in developing new antimicrobial agents Kumar, Kumar, & Nihana, 2017.

Antipsychotic Potential

Wise et al. (1987) described the synthesis and evaluation of related pyrazol-5-ols as novel antipsychotic agents, hinting at the possible pharmacological applications of derivatives of the compound Wise et al., 1987.

properties

IUPAC Name

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-11-6-8-14(9-7-11)18(24)16-17(15-5-4-10-27-15)23(20(26)19(16)25)21-22-12(2)13(3)28-21/h4-10,17,24H,1-3H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKHPYXVUTIMG-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CS4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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